molecular formula C14H17N3OS B4185519 N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide

N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B4185519
M. Wt: 275.37 g/mol
InChI Key: WVBWZDBEWVXLNM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The key steps include the formation of the piperazine ring and subsequent functionalization to introduce the benzothiophene and carboxamide groups. Common reagents used in these reactions include diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives .

Scientific Research Applications

N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of proto-oncogene tyrosine-protein kinase Src, a non-receptor protein tyrosine kinase involved in various cellular processes, including cell growth and differentiation . By inhibiting this kinase, the compound can exert its effects on cellular signaling pathways, leading to potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide is unique due to its specific combination of the benzothiophene and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-16-6-8-17(9-7-16)15-14(18)12-10-19-13-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBWZDBEWVXLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide
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N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide
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N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.